molecular formula C16H18N2O3 B12425658 Epiisopiloturine-d5

Epiisopiloturine-d5

Cat. No.: B12425658
M. Wt: 291.36 g/mol
InChI Key: OLLOSKHCXIYWIO-NBDGNBGYSA-N
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Description

Epiisopiloturine-d5 is an imidazole alkaloid derived from Pilocarpus microphyllus, commonly known as jaborandi. This compound is a deuterated form of epiisopiloturine, which means it contains deuterium atoms instead of hydrogen atoms. This compound has shown promising biological activities, including anti-inflammatory and antinociceptive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epiisopiloturine-d5 can be synthesized through the extraction of pilocarpine from Pilocarpus microphyllus leaves. The extraction process involves the use of solvents such as toluene and methylene chloride. The solution is then alkalinized with ammonium carbonate, followed by acidification, filtration, and re-alkalinization . The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity higher than 98% .

Industrial Production Methods

The industrial production of this compound involves large-scale extraction and purification processes. The leaves of Pilocarpus microphyllus are processed to isolate pilocarpine, from which this compound is obtained as a by-product. The extraction process is optimized to remove impurities and achieve high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Epiisopiloturine-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activities .

Comparison with Similar Compounds

Epiisopiloturine-d5 is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies in various fields. Similar compounds include:

This compound stands out due to its enhanced stability and potential for detailed mechanistic studies, making it a valuable compound in scientific research.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

291.36 g/mol

IUPAC Name

(3S,4R)-3-[(S)-hydroxy-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one

InChI

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1/i2D,3D,4D,5D,6D

InChI Key

OLLOSKHCXIYWIO-NBDGNBGYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]([C@@H]2[C@H](COC2=O)CC3=CN(C=N3)C)O)[2H])[2H]

Canonical SMILES

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O

Origin of Product

United States

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